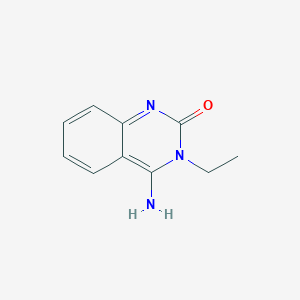

3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the formula C10H11N3O . It is used for research purposes .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically starts from anthranilic acid or its derivatives . In one method, 3-phenylquinazoline-2,4 (1H,3H)-dithione is used as a starting material to synthesize new derivatives of 3H-quinazoline-4-ones . The starting compound is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiating the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of “this compound” is inferred based on mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Chemical Reactions Analysis

Quinazoline derivatives are known to exhibit a wide range of reactions due to the presence of multiple functional groups . The specific reactions of “this compound” would depend on the reaction conditions and the reagents used.Applications De Recherche Scientifique

Regioselective Synthesis : Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound closely related to 3-Ethyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one, demonstrates selective reactivity, highlighting its potential in the regioselective synthesis of new derivatives. This can lead to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Atia et al., 2017).

Photolysis and Pyrolysis Studies : Studies on related compounds, such as ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate, have shown unique pathways in photolysis and pyrolysis, involving the formation of imino carbenes. These reactions are essential in understanding the behavior of complex organic molecules under various conditions, which can be applied in synthetic chemistry (Singh & Prager, 1992).

Oxidative Cross-Dehydrogenative Coupling : The study of metal-free oxidative cross-dehydrogenative coupling in water, involving compounds similar to this compound, has shown promising results. This process is significant for the development of sustainable and environmentally friendly chemical reactions (Fang et al., 2016).

Polymerization and Ring-Opening Reactions : Research on cyclic iminocarbonates, closely related to the target compound, demonstrates their potential in polymerization and ring-opening reactions. These findings are crucial for developing new materials and understanding the behavior of cyclic compounds in polymer chemistry (Miyamoto et al., 1992).

Synthesis of Heterocyclic Compounds : Studies on the synthesis of various heterocyclic compounds, including derivatives of tetrahydroquinoline, highlight the potential of this compound in the development of new heterocyclic structures with possible applications in drug discovery and material science (Bombarda et al., 1992).

Propriétés

IUPAC Name |

4-amino-3-ethylquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-9(11)7-5-3-4-6-8(7)12-10(13)14/h3-6H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAXYLPBXZFOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)

![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)

![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)

![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)